Expanded Metabolite Coverage: 280 Annotated Features vs. Negative Ion Mode MALDI-MSI
In a direct on-tissue comparison using serial sections of poplar root and soybean nodule, 4-APEBA derivatization followed by positive-mode MALDI-MSI enabled the annotation of approximately 280 carbonyl-containing metabolites, whereas analog negative ion mode MALDI-MSI on adjacent sections detected a largely non-overlapping set of metabolites with only a 10% overlap in metabolic coverage [1]. This demonstrates that 4-APEBA-positive mode provides access to a distinct and complementary chemical space compared to standard negative ion mode analysis, significantly expanding the detectable metabolome [2].
| Evidence Dimension | Number of annotated metabolites and coverage overlap |
|---|---|
| Target Compound Data | Approximately 280 metabolites annotated via 4-APEBA-positive mode MALDI-MSI |
| Comparator Or Baseline | Negative ion mode MALDI-MSI on serial tissue sections |
| Quantified Difference | Only 10% overlap in metabolic coverage between the two methods |
| Conditions | On-tissue chemical derivatization (OTCD) workflow applied to poplar root and soybean root nodule sections; MALDI-MSI analysis. |
Why This Matters
Procuring 4-APEBA enables access to a significantly broader and largely orthogonal set of carbonyl-containing metabolites compared to standard negative ion mode MSI, making it essential for comprehensive spatial metabolomics studies.
- [1] Zemaitis, K. J., Lin, V. S., Ahkami, A. H., Winkler, T. E., Anderton, C. R., & Velickovic, D. (2023). Expanded Coverage of Phytocompounds by Mass Spectrometry Imaging Using On-Tissue Chemical Derivatization by 4-APEBA. ChemRxiv. doi:10.26434/chemrxiv-2023-v0xj4-v2 View Source
- [2] Zemaitis, K. J., Lin, V. S., Ahkami, A. H., Winkler, T. E., Anderton, C. R., & Velickovic, D. (2023). Expanded Coverage of Phytocompounds by Mass Spectrometry Imaging Using On-Tissue Chemical Derivatization by 4-APEBA. ChemRxiv. doi:10.26434/chemrxiv-2023-v0xj4-v2 View Source
